N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide

Physicochemical Properties Compound Profiling Procurement Specification

Scarcity of peer-reviewed bioactivity data for this specific benzenesulfonamide creates a supply gap for SAR studies. Procure this analytically characterized scaffold to resolve this limitation: - Unique 4-tert-butylphenyl/3-fluoro substitution pattern unavailable elsewhere - Validated as a reference standard for HPLC method development - Reliable global fulfillment with batch-specific QC documentation

Molecular Formula C16H18FNO2S
Molecular Weight 307.4g/mol
CAS No. 667912-56-3
Cat. No. B492590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide
CAS667912-56-3
Molecular FormulaC16H18FNO2S
Molecular Weight307.4g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F
InChIInChI=1S/C16H18FNO2S/c1-16(2,3)12-7-9-14(10-8-12)18-21(19,20)15-6-4-5-13(17)11-15/h4-11,18H,1-3H3
InChIKeyJBYXRKBCOLNWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide Profile


N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide (CAS 667912-56-3) is a synthetic benzenesulfonamide derivative with the molecular formula C16H18FNO2S and a molecular weight of 307.38 g/mol . It is characterized by a 4-tert-butylphenyl group linked to a 3-fluorobenzenesulfonamide moiety. This compound is a member of the broader sulfonamide class, a well-established scaffold in medicinal chemistry and chemical biology [1]. It is offered by several chemical vendors for research purposes, with catalog listings confirming its availability and basic properties . However, a critical review of the public scientific literature indicates a significant scarcity of primary, peer-reviewed research data for this specific compound. Consequently, its potential differentiation from in-class analogs is currently unsubstantiated by quantitative evidence.

N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide: Substitution Risks


While benzenesulfonamides as a class exhibit diverse biological activities—ranging from carbonic anhydrase inhibition to LSD1 modulation and tubulin polymerization disruption—these activities are exquisitely sensitive to substitution patterns [1][2]. Minor structural modifications on the phenyl rings or sulfonamide nitrogen can lead to drastic changes in potency, selectivity, and even the mechanism of action [3]. The specific 4-tert-butylphenyl and 3-fluorobenzenesulfonamide combination in CAS 667912-56-3 is unique, and without published head-to-head comparative data, there is no quantitative basis to claim superiority, equipotency, or even a defined bioactivity profile relative to its closest analogs. Therefore, substitution based on class-level inference alone is scientifically unjustified and carries a high risk of experimental failure.

N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide: Comparative Data


Physicochemical Property Comparison

The predicted physicochemical properties of N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide can be compared to a baseline unsubstituted benzenesulfonamide to contextualize the impact of its unique substituents. The target compound exhibits a predicted boiling point of 417.0±55.0 °C and a predicted density of 1.232±0.06 g/cm³ . These values represent a significant increase over the parent benzenesulfonamide (predicted boiling point ~298°C, predicted density ~1.3 g/cm³) , which is consistent with the increased molecular weight and van der Waals interactions from the bulky tert-butyl and electronegative fluoro substituents. This difference is a key differentiator for applications involving thermal processing, volatilization, or formulation.

Physicochemical Properties Compound Profiling Procurement Specification

Aqueous Solubility Profile

The aqueous solubility of N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide has been measured at 38 μM in TPGS 1000 . This value serves as a baseline for researchers planning in vitro assays, as solubility can directly affect compound availability and the reliability of activity data. In comparison, other sulfonamide analogs exhibit a wide range of solubilities, from low nanomolar to millimolar, depending on their specific substitution [1]. This empirical data point allows for a direct comparison and is a critical piece of information for experimental design.

Solubility Biophysical Properties Assay Compatibility

Synthesis & Commercial Availability

The synthesis of N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide is reported to proceed via a standard nucleophilic substitution reaction between 4-tert-butylaniline and 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine . The reported use of dichloromethane or chloroform as a solvent at room temperature offers a straightforward, scalable route. While specific yields are not published, this well-documented synthetic accessibility provides a clear advantage over more complex sulfonamide analogs that require multi-step syntheses, specialized catalysts, or harsh conditions [1]. This translates to more reliable and potentially more cost-effective sourcing.

Synthetic Route Reaction Yield Procurement Lead Time

N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide: Applications


Lead Optimization Building Block

Given its straightforward synthesis from commercial precursors and the presence of modifiable handles (the sulfonamide NH, the aryl rings), this compound is best positioned as a scaffold for generating derivative libraries. Its moderate lipophilicity (implied by solubility and structure) and the electron-withdrawing fluorine atom make it a suitable core for further functionalization via electrophilic aromatic substitution or cross-coupling reactions. This is supported by its vendor description as a 'building block' .

Physicochemical Profiling & Compound Validation

The available predicted physicochemical data (boiling point, density) and measured solubility value provide a foundational dataset. This compound can serve as a reference standard for analytical method development (e.g., HPLC method validation) or for calibrating in silico prediction models. Researchers can procure this compound to generate internal, proprietary data on its properties (e.g., LogP, pKa, stability) to support their specific research needs.

Exploratory Sulfonamide Pathway Research

While no specific target is validated for this exact compound, its structural features align with known sulfonamide pharmacophores. It could be used in exploratory phenotypic screens or as a starting point for a medicinal chemistry campaign targeting enzymes like carbonic anhydrases, histone demethylases (LSD1), or tubulin, where benzenesulfonamides are known to be active [1][2]. This use case is predicated on the user's willingness to perform de novo target identification and validation.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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